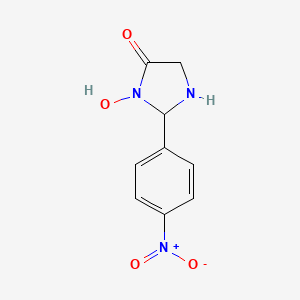
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is a heterocyclic compound with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.185 g/mol It is characterized by the presence of an imidazolidinone ring substituted with a hydroxy group at the 3-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)imidazolidin-4-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)imidazolidin-4-one.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial activity and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-Phenylimidazolidin-4-one: Lacks the nitro group, leading to different chemical reactivity and biological activity.
2-Aminothiazol-4-one: Contains a thiazole ring instead of an imidazolidinone ring, resulting in distinct properties and applications.
Uniqueness
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
27223-98-9 |
|---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C9H9N3O4/c13-8-5-10-9(11(8)14)6-1-3-7(4-2-6)12(15)16/h1-4,9-10,14H,5H2 |
InChI Key |
CFFVILAHGOZRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(N1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


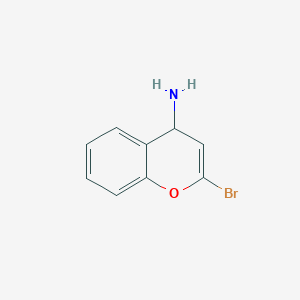
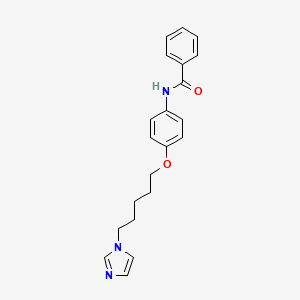
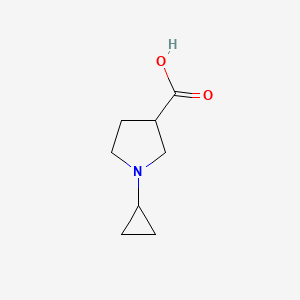
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
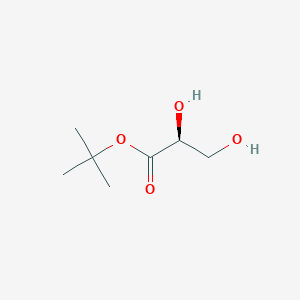
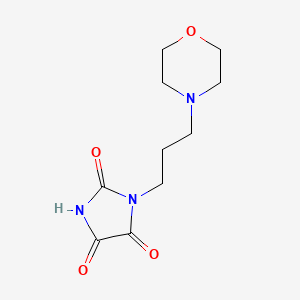
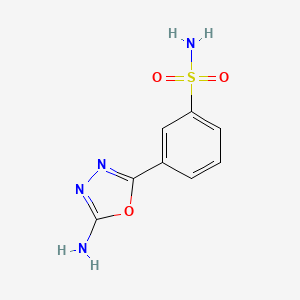
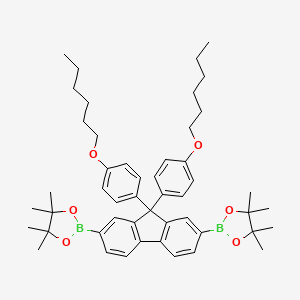
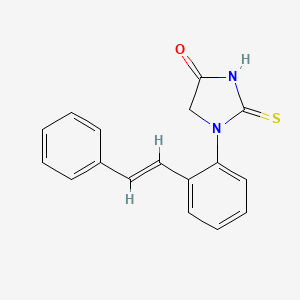
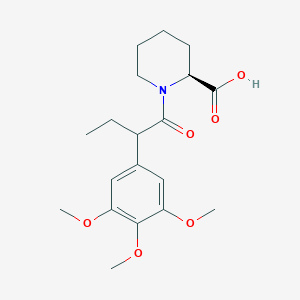

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

